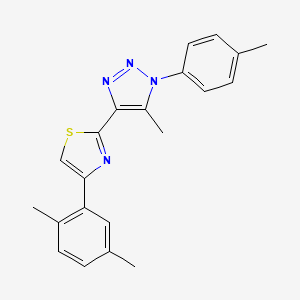

2-(1-(2-(3,4-dimethoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound , involves starting from 3-sulfolene. Epoxidation and subsequent opening of the epoxide with nucleophiles yield derivatives, including amino and triazole ones, from sodium azide reactions. Hydroxyl analogues can be obtained from cis-hydroxylation processes, demonstrating a versatile synthetic pathway for obtaining structurally diverse compounds (Tan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals planar structures with specific orientations and interactions within crystals, such as weak C—H⋯O interactions and C—H⋯π interactions. These findings provide insight into the potential molecular geometry and intermolecular forces affecting the compound in focus (Tariq et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving isoindole-1,3-dione derivatives can lead to the formation of various functionalized compounds through [4+2] cycloaddition reactions, as demonstrated in the synthesis of functionalized pyrimidinones. These reactions are pivotal for generating a wide range of derivatives with different chemical properties and potential applications (Sharma et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure. For example, the crystal structure analysis reveals specific crystalline arrangements and hydrogen bonding patterns, providing valuable information on the compound's stability, solubility, and melting points. Studies on similar compounds can offer insights into the physical characteristics that might be expected for the compound .

Chemical Properties Analysis

Chemical properties, including reactivity with nucleophiles, photoreactivity, and electrochemical behaviors, have been explored in related isoindole-1,3-dione derivatives. For instance, the cycloadditions in syntheses and transformations to azetidin-2-ones illustrate the chemical versatility and reactivity of these compounds, suggesting potential chemical behaviors of our compound of interest (Katagiri et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

The compound and its derivatives have been utilized as new building blocks in the synthesis of azetidin-2-ones, which serve as precursors for carbapenem nuclei, an important class of β-lactam antibiotics. This synthesis involves the reaction with various nucleophiles, showcasing its utility in creating diverse molecular structures (Katagiri et al., 1986).

Material Enhancement

In materials science, derivatives of azetidine-2,4-dione have been embedded into epoxy resins to enhance their thermal and mechanical properties. This involves promoting intermolecular interactions through the formation of unique pseudo-crosslinked polymer networks, leading to materials with higher glass transition temperatures and improved flame retardancy (Juang et al., 2011).

Chemical Synthesis

The synthesis of 2H-isoindole-4,7-diones from α-amino acids and carbonyl compounds through azomethine ylides captured by quinones demonstrates the chemical versatility of these compounds. These structures have potential applications in organic chemistry and drug development processes (Schubert-Zsilavecz et al., 1991).

Novel Compound Synthesis

The development of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione showcases the synthetic utility of these compounds in creating new molecules with potential biological activities (Tan et al., 2016).

Advanced Material Applications

The synthesis of reactive modifiers like DOPO-tris(azetidine-2,4-dione) and their incorporation into epoxy networks highlights the use of such compounds in advancing the properties of materials, particularly in enhancing thermal and physical properties simultaneously (Juang et al., 2011).

Eigenschaften

IUPAC Name |

2-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-27-17-8-7-13(9-18(17)28-2)10-19(24)22-11-14(12-22)23-20(25)15-5-3-4-6-16(15)21(23)26/h3-4,7-9,14-16H,5-6,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWYQQVMIBFLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)